3-Chloropyridine-2-sulfonamide 3-Chloropyridine-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 96009-29-9
VCID: VC6744953
InChI: InChI=1S/C5H5ClN2O2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H,(H2,7,9,10)
SMILES: C1=CC(=C(N=C1)S(=O)(=O)N)Cl
Molecular Formula: C5H5ClN2O2S
Molecular Weight: 192.62

3-Chloropyridine-2-sulfonamide

CAS No.: 96009-29-9

Cat. No.: VC6744953

Molecular Formula: C5H5ClN2O2S

Molecular Weight: 192.62

* For research use only. Not for human or veterinary use.

3-Chloropyridine-2-sulfonamide - 96009-29-9

Specification

CAS No. 96009-29-9
Molecular Formula C5H5ClN2O2S
Molecular Weight 192.62
IUPAC Name 3-chloropyridine-2-sulfonamide
Standard InChI InChI=1S/C5H5ClN2O2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H,(H2,7,9,10)
Standard InChI Key GKUCJXBCPCCSDU-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)S(=O)(=O)N)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration

The molecular formula of 3-chloropyridine-2-sulfonamide is C₅H₄ClN₂O₂S, with a molecular weight of 212.67 g/mol. The chlorine atom at the 3-position and the sulfonamide group at the 2-position create distinct electronic effects:

  • The electron-withdrawing chlorine increases the electrophilicity of the pyridine ring.

  • The sulfonamide group introduces hydrogen-bonding capabilities, influencing solubility and interaction with biological targets .

Spectral Characteristics

While specific spectral data for this isomer are unavailable, analogous compounds exhibit:

  • ¹H NMR: Pyridine ring protons resonate between δ 7.5–8.5 ppm, with deshielding effects from the chlorine and sulfonamide groups.

  • IR Spectroscopy: Stretching vibrations for S=O (1130–1370 cm⁻¹) and N–H (3300–3500 cm⁻¹) are typical .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 3-chloropyridine-2-sulfonamide can be inferred from patented methods for related chloropyridine sulfonyl chlorides. A plausible route involves:

  • Chlorination and Sulfonation:

    • Starting with 3-hydroxypyridine-2-sulfonic acid, reaction with phosphorus trichloride (PCl₃) and chlorine gas (Cl₂) yields 3-chloropyridine-2-sulfonyl chloride .

    • Subsequent ammonolysis with aqueous ammonia (NH₃) produces the sulfonamide derivative.

    3-hydroxypyridine-2-sulfonic acid+PCl₃+Cl23-chloropyridine-2-sulfonyl chlorideNH33-chloropyridine-2-sulfonamide\text{3-hydroxypyridine-2-sulfonic acid} + \text{PCl₃} + \text{Cl}_2 \rightarrow \text{3-chloropyridine-2-sulfonyl chloride} \xrightarrow{\text{NH}_3} \text{3-chloropyridine-2-sulfonamide}
  • Optimization Parameters:

    • Solvent: Toluene or methyl tert-butyl ether (MTBE) enhances reaction efficiency .

    • Temperature: Controlled exothermic reactions at 20–25°C prevent side reactions.

    • Yield: Patent data for analogous syntheses report yields up to 84% with purities exceeding 99% (HPLC) .

Industrial Scalability

Continuous flow reactors and automated systems are employed for large-scale production, ensuring consistent purity and reduced waste. The use of phosphorus oxychloride (POCl₃) as a co-solvent improves intermediate solubility .

Biological Activity and Mechanisms

Enzyme Inhibition

Sulfonamide derivatives are renowned for inhibiting carbonic anhydrases (CAs), enzymes critical to pH regulation and tumor progression. While direct data on 3-chloropyridine-2-sulfonamide are lacking, structural analogs exhibit:

  • hCA II Inhibition: IC₅₀ values in the nanomolar range (e.g., 0.38 nM for 6-chloropyridine-3-sulfonamide).

  • hCA IX Selectivity: Tumor-associated isoform inhibition (IC₅₀ = 40 nM), suggesting potential anticancer applications.

Antimicrobial Properties

Sulfonamides disrupt dihydropteroate synthetase (DHPS), a key enzyme in bacterial folate synthesis. Although unverified for this isomer, related compounds show:

  • Broad-spectrum activity: Against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

  • Synergy with antifolates: Enhanced efficacy when combined with trimethoprim.

Applications in Medicinal Chemistry

Drug Development

The compound’s dual functional groups make it a versatile intermediate for:

  • Antibacterial agents: Analogous to sulfamethoxazole.

  • Anticancer therapies: As CA IX inhibitors for hypoxic tumors.

  • Neurological drugs: Modulation of ion channels in epilepsy and arrhythmia models.

Case Studies

  • Ion Channel Modulation: Derivatives of 6-chloropyridine-3-sulfonamide demonstrated voltage-sensitive sodium channel blockade, reducing neuronal hyperexcitability.

  • Antiviral Activity: Related sulfonamides inhibited influenza A replication by 90% at 10 μM concentrations.

Future Directions

Research Gaps

  • Targeted studies on 3-chloropyridine-2-sulfonamide’s pharmacokinetics and off-target effects.

  • Crystallographic data to elucidate binding modes with CAs and ion channels.

Industrial Innovations

  • Green chemistry approaches: Catalytic systems to replace PCl₃ and reduce waste.

  • Nanoformulations: Liposomal delivery to enhance bioavailability.

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